Cathepsin B Inhibition Potency: A Comparative IC50 Benchmark Against 4-Amino-1-Naphthol Hydrochloride
In enzyme inhibition studies, 8-Aminonaphthalen-1-ol hydrochloride exhibits measurable activity against Cathepsin B, a cysteine protease implicated in cancer progression. While direct head-to-head comparative data for this specific target are limited, a cross-study comparison with its structural isomer, 4-Amino-1-naphthol hydrochloride, reveals a differentiation in potency. The target compound's Cathepsin B inhibition IC50 is reported as 36.7 ± 13.6 µM . In contrast, data for the 4-amino isomer indicates a significantly weaker or unmeasurable inhibitory effect in similar assay formats, underscoring the critical role of the amino group's position on the naphthalene ring for enzyme interaction .
| Evidence Dimension | Cathepsin B enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 36.7 ± 13.6 µM |
| Comparator Or Baseline | 4-Amino-1-naphthol hydrochloride (structural isomer with amino group at the 4-position) |
| Quantified Difference | Target compound demonstrates measurable inhibition (36.7 µM), while the comparator shows negligible or unquantifiable inhibition under comparable conditions. |
| Conditions | In vitro enzyme assay; inhibition mechanism reported as redox-based. |
Why This Matters
This quantifiable difference in enzyme inhibition potency directly informs lead compound selection in medicinal chemistry programs targeting cysteine proteases, making 8-Aminonaphthalen-1-ol hydrochloride a more relevant starting point than its 4-amino isomer.
